![molecular formula C12H14N4O B2562813 [1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol CAS No. 2062022-67-5](/img/structure/B2562813.png)
[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol
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Description
“[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrimidine and its fused derivatives, including pyrido[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One such reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of “[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The molecular weight is calculated to be: .Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms . A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone .Future Directions
Pyrido[2,3-d]pyrimidines have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This suggests that they have a promising future in medicinal chemistry and drug development. The review sheds light on the anticancer significance of some privileged pyrimidine and fused pyrimidine derivatives via selective inhibition of protein kinases . This could assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .
properties
IUPAC Name |
[1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-7-12(3-4-12)6-14-11-9-2-1-5-13-10(9)15-8-16-11/h1-2,5,8,17H,3-4,6-7H2,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWLFWCWTBFDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=NC3=C2C=CC=N3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol |
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